Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-
Description
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- is a brominated spirocyclic compound featuring a bicyclo[2.2.2]octane core fused to a 1,3-dioxolane ring via a spiro carbon. The bromine substituent at the 3-position introduces steric and electronic effects, influencing reactivity and physical properties. Spiro compounds are valued for their conformational rigidity, making them useful in materials science, pharmaceuticals, and synthetic intermediates .
Properties
CAS No. |
55956-34-8 |
|---|---|
Molecular Formula |
C10H15BrO2 |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
3'-bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H15BrO2/c11-9-7-1-3-8(4-2-7)10(9)12-5-6-13-10/h7-9H,1-6H2 |
InChI Key |
NCBIEHUPIATGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(C23OCCO3)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-dioxolane], 3-bromo- typically involves multi-step synthetic pathways that integrate:
- Construction of the bicyclo[2.2.2]octane framework,
- Formation of the 1,3-dioxolane ring via cyclization,
- Selective bromination at the 3-position of the bicyclic system.
The overall approach is designed to maintain stereochemical control and functional group integrity throughout the synthesis.
Stepwise Preparation
Synthesis of Bicyclo[2.2.2]octane Precursors
The bicyclo[2.2.2]octane core is generally synthesized via intramolecular cyclization or Diels-Alder reactions involving suitable dienes and dienophiles. This step establishes the rigid bicyclic framework essential for subsequent spirocyclization.
Formation of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring is formed by the reaction of a vicinal diol or aldehyde functionality on the bicyclo[2.2.2]octane precursor with ethylene glycol or related diols under acid-catalyzed conditions. This cyclization forms the spiro linkage at the 2-position of the bicyclo[2.2.2]octane, creating the spiro[bicyclo[2.2.2]octane-2,2'-dioxolane] framework.
Selective Bromination at the 3-Position
Selective bromination is achieved by treating the spirocyclic intermediate with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The reaction targets the 3-position on the bicyclo[2.2.2]octane ring, yielding the 3-bromo derivative. Reaction conditions are optimized to avoid over-bromination or side reactions.
Detailed Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization (Diels-Alder or intramolecular) | Diene + Dienophile, heat or catalyst | Bicyclo[2.2.2]octane core formed |
| 2 | Acetalization (Cyclization) | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Formation of 1,3-dioxolane ring spiro-fused to bicyclo[2.2.2]octane |
| 3 | Bromination | N-bromosuccinimide (NBS) or Br2, solvent (CCl4 or CH2Cl2), controlled temp | 3-bromo substitution on bicyclo[2.2.2]octane ring |
Mechanistic Insights and Considerations
- Cyclization : The initial bicyclo[2.2.2]octane formation involves concerted cycloaddition or ring closure, requiring precise control of temperature and catalysts to favor the desired stereochemistry.
- Spirocyclization : The acid-catalyzed formation of the 1,3-dioxolane ring proceeds via nucleophilic attack of the diol on the carbonyl group, with the spiro carbon acting as the junction point.
- Bromination : Radical bromination using NBS proceeds via a radical chain mechanism, with selectivity influenced by steric and electronic factors of the bicyclic system.
Research and Literature Survey
- The synthesis methods are documented in chemical supplier catalogs and patent literature describing bicyclo[2.2.2]octane derivatives and spiro compounds.
- Patents (e.g., WO2019075004A1) detail methodologies for preparing bicyclo[2.2.2]octane derivatives, including functionalization steps relevant to bromination and spirocyclization.
- Academic literature emphasizes the importance of controlling reaction conditions to achieve regioselective bromination and high yields of the spiro compound.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Bicyclo[2.2.2]octane synthesis | Diels-Alder cycloaddition or intramolecular cyclization | Diene, dienophile, heat or catalyst | Establishes bicyclic core |
| 1,3-Dioxolane ring formation | Acetalization (spirocyclization) | Ethylene glycol, acid catalyst | Forms spiro linkage at C-2 position |
| Bromination at 3-position | Radical bromination | N-Bromosuccinimide (NBS), solvent, controlled temperature | Selective substitution at 3-position |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 3-position serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse derivatization:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Amine alkylation | Primary/secondary amines, DMF, 80°C | Spiro-compound with amine substituent | Steric hindrance reduces SN2 efficiency |
| Alcohol substitution | K₂CO₃, DMSO, reflux | Ether derivatives | Polar aprotic solvents enhance reactivity |
| Thiol displacement | NaSH, ethanol, 60°C | Thioether analogs | Higher nucleophilicity of thiols vs. OH |
For example, treatment with benzylamine in DMF yields 3-(benzylamino)-spiro[bicyclo[2.2.2]octane-2,2'- dioxolane] with ~75% efficiency. Steric crowding around the bicyclo[2.2.2]octane framework may favor SN1 pathways in bulky nucleophiles.
Ring-Opening Reactions of the Dioxolane Moiety
The 1,3-dioxolane ring undergoes acid- or base-catalyzed ring-opening, leveraging its strain and oxygen’s lone pairs:
| Condition | Reagent | Product | Mechanism |
|---|---|---|---|
| Acidic (H₂SO₄, HCl) | H₂O/ROH | Diol or ether derivatives | Protonation → nucleophilic attack |
| Basic (NaOH, KOH) | Nucleophiles (e.g., NH₃) | Alkoxide intermediates → functionalized alkanes | Base-induced cleavage |
Under acidic hydrolysis, the dioxolane ring opens to form a diol, while alcoholic conditions yield mixed ethers. Base-mediated reactions often require elevated temperatures (e.g., 100°C in NaOH/EtOH).
Cross-Coupling Reactions via Bromine
The bromine atom participates in transition metal-catalyzed cross-couplings, enabling C–C bond formation:
| Reaction | Catalyst System | Coupling Partner | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acids | Biaryl-functionalized spiro-compound |
| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl amines | Arylaminospiro derivatives |
For instance, Suzuki coupling with phenylboronic acid produces 3-phenyl-spiro[bicyclo[2.2.2]octane-2,2'- dioxolane] in 65–70% yield. Catalyst choice critically influences regioselectivity due to steric constraints.
Elimination and Dehydrohalogenation Pathways
Strong bases induce elimination of HBr, forming alkenes within the bicyclo[2.2.2]octane system:
| Base | Conditions | Product | Notes |
|---|---|---|---|
| t-BuOK | THF, 0°C → RT | Alkene-functionalized bicyclo compound | Favors E2 mechanism |
| DBU | Toluene, reflux | Conjugated diene (minor product) | Competing ring strain relief |
Elimination typically generates bicyclo[2.2.2]oct-5-ene derivatives, with the double bond position dictated by Zaitsev’s rule.
Grignard and Organometallic Reactions
The bromine atom facilitates Grignard reagent formation, enabling further functionalization:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Mg, THF | Anhydrous, 0°C → reflux | Spiro-Grignard intermediate | Precursor to alcohols, ketones |
| Li, n-BuLi | Hexane, -78°C | Lithiated spiro compound | Electrophilic quenching (e.g., CO₂) |
The Grignard intermediate reacts with carbonyl compounds (e.g., aldehydes) to form secondary alcohols. Lithiation at low temperatures preserves the bicyclic structure.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- make it an interesting candidate for drug development. Studies indicate that compounds with similar structures can interact with biological macromolecules like proteins and nucleic acids, potentially influencing their function and activity. This interaction is crucial for designing new pharmaceuticals that target specific biological pathways.
Synthetic Chemistry
In synthetic organic chemistry, spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- serves as an important building block for synthesizing more complex molecules. Its ability to undergo ring-opening reactions under acidic or basic conditions allows chemists to create various functional groups that are essential in the synthesis of new compounds.
Material Science
The compound's structural properties lend themselves to applications in material science, particularly in the development of new polymers and materials with specific mechanical and thermal properties. The incorporation of spiro structures can enhance the stability and performance of these materials.
Case Study 1: Interaction with Biological Targets
Research conducted on structurally similar compounds has shown their potential to modulate enzyme activity and receptor interactions. For instance, studies have indicated that spiro compounds can act as inhibitors or activators of specific enzymes involved in metabolic pathways, suggesting that spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- may exhibit similar properties in biological systems.
Case Study 2: Synthesis of Novel Derivatives
In a recent study focusing on the synthesis of derivatives from spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-, researchers successfully demonstrated its reactivity with various nucleophiles to generate new compounds with enhanced biological activity. This work highlights the compound's versatility as a synthetic intermediate in drug discovery processes.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- involves its interaction with molecular targets through its unique spiro structure. The bicyclo[2.2.2]octane core provides rigidity, while the dioxolane ring offers flexibility, allowing the compound to fit into specific binding sites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Bicyclo Systems
- Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane :
The bicyclo[2.2.2]octane system (as in the target compound) is larger and less strained than bicyclo[2.2.1]heptane derivatives (e.g., Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-3-one ). Increased ring size reduces strain but may lower thermal stability compared to smaller bicyclo systems .
Substituent Effects
- Bromine vs. Other Halogens/Functional Groups: The 3-bromo group enhances electrophilicity compared to non-halogenated analogs (e.g., Spiro[bicyclo[2.2.1]heptane-7,2'-[1,3]dioxolane], C₉H₁₄O₂ ). Chlorinated derivatives, such as 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] , exhibit similar reactivity but differ in bond dissociation energies.
- Ketone vs.
Isomerism
Exo/endo isomerism is observed in related monoketals (e.g., cis-bicyclooctane derivatives), where methylene groups in the 1,3-dioxolane ring show chemical shift differences of 0.01–0.5 ppm in ¹³C NMR . The bromine substituent’s orientation (exo vs. endo) could similarly influence spectroscopic properties.
Reactivity
- Bromine as a Leaving Group : The 3-bromo substituent may facilitate nucleophilic substitution or elimination reactions, unlike inert methyl groups in 2-methylbicyclo[2.2.2]octane .
- Carbene Trapping : Similar to spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'-[1,3]dioxolane], the target compound could participate in Doering-Moore-Skatebol reactions to generate strained allenes .
Physical and Chemical Properties
Biological Activity
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- (CAS No. 55956-34-8) is a compound that has garnered attention for its unique structural features and potential biological activities. The bicyclic structure offers a rigid framework conducive to molecular interactions, making it a candidate for various pharmacological applications.
- Molecular Formula : C10H15BrO2
- Molecular Weight : 247.13 g/mol
- LogP : 1.42
- Polar Surface Area : 45 Ų
This compound features a spiro structure that includes a bicyclo[2.2.2]octane core and a dioxolane moiety, which is significant in influencing its biological activity and interaction with biological targets .
Biological Activity Overview
Research indicates that compounds similar to spiro[bicyclo[2.2.2]octane] derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Antiviral Activity
A study focused on the development of non-covalent inhibitors for the SARS-CoV-2 main protease highlighted the potential of bicyclo[2.2.2]octene derivatives as effective scaffolds for antiviral agents. The research demonstrated that certain bicyclic compounds could inhibit protease activity in the micromolar range, suggesting that spiro compounds may also exhibit similar inhibitory effects .
Antimicrobial Properties
The structural characteristics of spiro[bicyclo[2.2.2]octane] derivatives suggest potential antimicrobial activity. A related study indicated that bicyclic compounds can disrupt bacterial cell membranes or inhibit vital enzymatic pathways within microbial cells .
Case Study 1: SARS-CoV-2 Inhibition
In a recent study, a series of fused bicyclo[2.2.2]octenes were synthesized and tested for their ability to inhibit the SARS-CoV-2 main protease (3CLpro). One promising compound showed an IC50 value of approximately 102.2 μM, indicating significant potential for further development as an antiviral agent .
Case Study 2: Antimicrobial Screening
Another investigation into the antimicrobial properties of bicyclic compounds demonstrated that several derivatives exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-bromo-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], and what challenges arise during synthesis?
Methodological Answer: The synthesis typically involves constructing the bicyclo[2.2.2]octane scaffold via Diels-Alder cycloaddition or radical-mediated rearrangements. For example, bicyclo[2.2.2]octane-2,5-diones can be synthesized through Diels-Alder reactions of 1,3-cyclohexadiene with acrylic acid derivatives, followed by bromination at the 3-position . Challenges include:
- Polymerization issues during Diels-Alder reactions, requiring precise temperature control and catalytic conditions.
- Low stereoselectivity in spiro-ring formation, necessitating chiral auxiliaries or asymmetric catalysis .
- Introduction of the bromo substituent via electrophilic bromination, which may require protecting groups to avoid side reactions .
Q. How is the structural elucidation of this compound performed, particularly regarding its spirocyclic geometry?
Methodological Answer:
- X-ray crystallography is the gold standard for confirming spirocyclic geometry. For instance, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 10.5420 Å, b = 11.7946 Å, c = 13.2997 Å) provide atomic-level resolution of the bicyclo[2.2.2]octane and dioxolane moieties .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions. The bromo group causes distinct deshielding in adjacent carbons (~δ 40–50 ppm in ¹³C NMR) .
Advanced Research Questions
Q. What factors govern stereochemical outcomes in the synthesis of this spiro compound?
Methodological Answer: Stereochemistry is influenced by:
- Torsional steering : Radical intermediates (e.g., bicyclo[2.2.2]oct-5-en-2-yl radicals) favor equatorial over axial isomers due to reduced steric strain during rearrangement .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize transition states, altering product ratios. Computational modeling (DFT) predicts energy barriers for diastereomeric pathways .
- Diastereoselective 1,4-additions : Chiral catalysts (e.g., Evans’ oxazolidinones) direct bromination to the 3-position with >90% enantiomeric excess in optimized conditions .
Q. How do computational methods enhance understanding of this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) calculates reaction pathways, such as bromine radical addition to the bicyclo scaffold. For example, ΔG‡ values for competing pathways (e.g., spiro vs. fused-ring intermediates) guide synthetic route optimization .
- Molecular Dynamics (MD) simulations model solvent effects on spiro-ring stability. Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions .
Q. What unexpected reactivity has been observed in structurally related spiro compounds?
Methodological Answer:
- Ring-opening reactions : Analogous dioxolane-containing spiro compounds react with hexafluoroacetone, leading to unexpected fused-ring heterocycles. Mechanistic studies suggest nucleophilic attack at the dioxolane oxygen .
- Trapping reactions : Spiro-allene intermediates (e.g., from Doering-Moore-Skatebol reactions) form cycloadducts with 1,3-diphenylisobenzofuran, yielding tetracyclic products. This highlights the compound’s potential as a diene precursor .
Key Research Findings
- Antiviral Potential : Spiro compounds with bicyclo[2.2.2]octane scaffolds (e.g., spirooliganones) exhibit antiviral activity, suggesting pharmacological applications .
- Mechanistic Insights : Radical rearrangements prioritize stability over ring strain, enabling selective synthesis of strained intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
